molecular formula C10H21NO B2651155 4-amino-1-butylcyclohexanol, Mixture of diastereomers CAS No. 1481016-31-2

4-amino-1-butylcyclohexanol, Mixture of diastereomers

Cat. No. B2651155
CAS RN: 1481016-31-2
M. Wt: 171.284
InChI Key: FKJILXQUGLSGQE-UHFFFAOYSA-N
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Description

4-amino-1-butylcyclohexanol, Mixture of diastereomers is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.2798 . Diastereomers are two molecules which are stereoisomers (same molecular formula, same connectivity, different arrangement of atoms in space) but are not enantiomers . Unlike enantiomers which are mirror images of each other and non-superimposable, diastereomers are not mirror images of each other and non-superimposable .


Molecular Structure Analysis

Diastereomers can have different physical properties and reactivity. They have different melting points and boiling points and different densities . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .

Scientific Research Applications

Stereochemistry and Configurations

The study of 4-amino-1-butylcyclohexanol's diastereomers helps in understanding the stereochemistry of similar alicyclic amino-alcohols. The configuration of these diastereomeric 1,2-amino-alcohols, including their relative steric positions, has been a subject of research for establishing their molecular structures and interactions. This knowledge is crucial for the development of various organic compounds and their applications in different fields of chemistry (Fodor & Nádor, 1952).

Synthesis Processes

The compound has been used in the synthesis of complex cyclohexanes. For example, research demonstrated the stereoselective synthesis of fully substituted cyclohexanes by zirconium-promoted reductive cyclisation, starting with related diastereomeric mixtures (Grilli, Martelli, Savoia, & Zazzetta, 2003).

Catalytic and Chemical Reactions

4-Amino-1-butylcyclohexanol, as a diastereomeric mixture, plays a role in various catalytic and chemical reactions. For instance, its derivatives have been used in diastereoface-differentiating oxidation reactions, resulting in products with high diastereomeric excess, which is significant for creating pure, stereochemically complex molecules (Sugimura et al., 1998).

Material Synthesis

The diastereomeric forms of 4-amino-1-butylcyclohexanol have been employed in the synthesis of new materials. For example, the synthesis of cardo poly(bisbenzothiazole)s and polyamides from 4-tert-butylcyclohexanone, which is structurally related, indicates the potential use of these compounds in advanced material development (Huang, Xu, & Yin, 2006).

Organic Synthesis and Pharmaceutical Applications

The compound and its derivatives are instrumental in organic synthesis processes that have pharmaceutical applications. For example, studies have shown their use in asymmetric synthesis, contributing to the development of compounds with potential medicinal value (Savoia, Grilli, & Gualandi, 2010).

properties

IUPAC Name

4-amino-1-butylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-3-6-10(12)7-4-9(11)5-8-10/h9,12H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJILXQUGLSGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCC(CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1481016-31-2
Record name 4-amino-1-butylcyclohexanol
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